(4-Methoxyphenyl)[3-(4-methoxyphenyl)oxiran-2-yl]methanone
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Overview
Description
(4-Methoxyphenyl)[3-(4-methoxyphenyl)oxiran-2-yl]methanone is an organic compound with the molecular formula C17H16O4 It is characterized by the presence of two methoxyphenyl groups and an oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)[3-(4-methoxyphenyl)oxiran-2-yl]methanone typically involves the reaction of 4-methoxybenzaldehyde with a suitable epoxidizing agent. One common method is the use of peracids, such as m-chloroperbenzoic acid (m-CPBA), to oxidize the corresponding chalcone intermediate. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors to maintain consistent reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxyphenyl)[3-(4-methoxyphenyl)oxiran-2-yl]methanone can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Diols: Formed from the oxidation of the oxirane ring.
Alcohols: Resulting from the reduction of the carbonyl group.
Substituted Products: Various derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Methoxyphenyl)[3-(4-methoxyphenyl)oxiran-2-yl]methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Methoxyphenyl)[3-(4-methoxyphenyl)oxiran-2-yl]methanone involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The methoxyphenyl groups may also contribute to its biological activity by interacting with specific receptors or enzymes .
Comparison with Similar Compounds
Similar Compounds
- (4-Chlorophenyl)[3-(4-methoxyphenyl)oxiran-2-yl]methanone
- (3-Bromo-4-methoxyphenyl)(phenyl)methanone
- (4-Methoxyphenyl)(1-pentyl-1H-indol-3-yl)methanone
Uniqueness
(4-Methoxyphenyl)[3-(4-methoxyphenyl)oxiran-2-yl]methanone is unique due to the presence of two methoxyphenyl groups and an oxirane ring, which confer specific chemical reactivity and potential biological activity. This distinguishes it from other similar compounds that may have different substituents or structural features .
Properties
CAS No. |
55097-58-0 |
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Molecular Formula |
C17H16O4 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
(4-methoxyphenyl)-[3-(4-methoxyphenyl)oxiran-2-yl]methanone |
InChI |
InChI=1S/C17H16O4/c1-19-13-7-3-11(4-8-13)15(18)17-16(21-17)12-5-9-14(20-2)10-6-12/h3-10,16-17H,1-2H3 |
InChI Key |
ALPMILDQDXGALK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(O2)C(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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